![molecular formula C20H16O7 B1244871 Artoindonesianin P](/img/structure/B1244871.png)
Artoindonesianin P
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Overview
Description
Artoindonesianin P is an extended flavonoid that is 5a,6-dihydro-5H,7H-[1]benzofuro[3,4-bc]xanthen-7-one substituted by hydroxy groups at positions 1, 3, 8 and 10 and geminal methyl groups at position 5. It is isolated from the tree barks of Artocarpus lanceifolius and exhibits cytotoxicity against human murine leukemia cells. It has a role as a metabolite and an antineoplastic agent. It is an extended flavonoid, an organic heteropentacyclic compound and a polyphenol.
Scientific Research Applications
Introduction to Artoindonesianin P
This compound is a prenylated flavone isolated from the bark of Artocarpus lanceifolius, a member of the Moraceae family. This compound has garnered attention due to its significant cytotoxic activity against various cancer cell lines, particularly murine leukemia (P-388) cells. The structure of this compound has been elucidated using advanced spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, confirming its molecular formula as C21H18O9 .
Cytotoxic Activity
This compound exhibits notable cytotoxic properties, making it a subject of interest in cancer research. Studies have shown that it effectively inhibits the growth of murine leukemia cells, with IC50 values indicating potent activity . This suggests potential applications in developing anti-cancer therapies.
Antioxidant Properties
Research indicates that this compound possesses antioxidant capabilities, which are crucial for protecting cells from oxidative stress. This property may contribute to its anticancer effects, as oxidative stress is a known factor in cancer progression .
Inhibition of α-Glucosidase
This compound has been identified as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can have implications for managing diabetes by controlling blood sugar levels . The compound's molecular modeling studies suggest effective binding conformations to the enzyme, indicating its potential as a therapeutic agent for metabolic disorders.
Traditional Medicine Applications
In traditional medicine, Artocarpus lanceifolius has been used for various ailments, including inflammation and fever. The presence of this compound in this plant supports its use in traditional remedies and highlights the importance of phytochemicals in health applications .
Case Study 1: Cytotoxicity Against Murine Leukemia Cells
A study conducted by Hakim et al. (2002) demonstrated that this compound exhibits significant cytotoxicity against murine leukemia (P-388) cells. The compound was isolated from the bark of Artocarpus lanceifolius and tested for its ability to inhibit cell proliferation. The results indicated an IC50 value that supports its potential as an anticancer agent .
Case Study 2: Antioxidant Activity Assessment
In a comparative study on various prenylated flavonoids, this compound was evaluated for its antioxidant activity using DPPH and ABTS assays. The findings revealed that this compound demonstrated considerable free radical scavenging activity, suggesting its role in mitigating oxidative stress-related diseases .
Case Study 3: Diabetes Management
Research involving the α-glucosidase inhibitory activity of this compound highlighted its potential use in managing diabetes. The compound's ability to inhibit this enzyme suggests it could be developed into a therapeutic agent aimed at controlling postprandial blood glucose levels .
Properties
Molecular Formula |
C20H16O7 |
---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
6,8,17,19-tetrahydroxy-14,14-dimethyl-3,15-dioxapentacyclo[11.6.1.02,11.04,9.016,20]icosa-1(20),2(11),4,6,8,16,18-heptaen-10-one |
InChI |
InChI=1S/C20H16O7/c1-20(2)9-5-8-17(25)15-10(22)3-7(21)4-13(15)26-18(8)16-11(23)6-12(24)19(27-20)14(9)16/h3-4,6,9,21-24H,5H2,1-2H3 |
InChI Key |
SISHCMQQUDFHIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC3=C(C4=C2C(=C(C=C4O)O)O1)OC5=CC(=CC(=C5C3=O)O)O)C |
Synonyms |
artoindonesianin P |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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